molecular formula C22H32O2 B1246684 2-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl]-5-methylhydroquinone

2-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl]-5-methylhydroquinone

Cat. No. B1246684
M. Wt: 328.5 g/mol
InChI Key: WMICYZWXGIMHIB-VZRGJMDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl]-5-methylhydroquinone is a natural product found in Streptomyces nitrosporeus and Penicillium with data available.

Scientific Research Applications

Synthesis and Metabolite Research

  • Synthesis Techniques : The compound has been synthesized for studying marine fungal metabolites, utilizing oxidative ether cleavage under acidic conditions to preserve the oxidation-sensitive polyprenyl side chain (Scheepers, Klein, & Davies-Coleman, 2006).

  • Transformation in Fungi : Research has explored its transformation by the plant pathogenic fungus Glomerella cingulata, revealing insights into microbial biotransformation processes (Miyazawa, Nankai, & Kameoka, 1996).

Pharmaceutical Applications

  • Drug Solubility Studies : This compound has been examined for its solubility in water, contributing to understanding drug solubility and dissolution in pharmaceuticals (Hassanein, Hasse, & Enders, 2011).

Chemical Analysis and Separation Techniques

  • Liquid Chromatographic Separation : It has been used in developing separation procedures for sesquiterpenoids and juvenile hormone derivatives, aiding in preparative chromatographic techniques (Warthen, 1980).

Biological Studies

  • Insect Hormone Research : Studies have identified it as a precursor in the biosynthesis of juvenile hormones in insects, highlighting its role in insect development and hormone regulation (Teal et al., 2014).

Organic Synthesis

  • Production of Ubiquinone-10 : This compound has been utilized in the stereoselective synthesis of ubiquinone-10, a critical molecule in cellular respiration and antioxidant defense (Fujita, Ishiguro, Onishi, & Nishida, 1982).

Marine Biology

  • Algicidal Compounds from Marine Algae : Extracts from the brown alga Dictyopteris undulata containing similar compounds have shown algicidal properties, indicating potential applications in managing harmful algal blooms (Ishibashi, Sato, Sakai, Hirao, & Kuwano, 2013).

properties

Product Name

2-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl]-5-methylhydroquinone

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

2-methyl-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,4-diol

InChI

InChI=1S/C22H32O2/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-15-21(23)19(5)14-22(20)24/h8,10,12,14-15,23-24H,6-7,9,11,13H2,1-5H3/b17-10+,18-12+

InChI Key

WMICYZWXGIMHIB-VZRGJMDUSA-N

Isomeric SMILES

CC1=CC(=C(C=C1O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O

SMILES

CC1=CC(=C(C=C1O)CC=C(C)CCC=C(C)CCC=C(C)C)O

Canonical SMILES

CC1=CC(=C(C=C1O)CC=C(C)CCC=C(C)CCC=C(C)C)O

synonyms

farnesylhydroquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl]-5-methylhydroquinone
Reactant of Route 2
Reactant of Route 2
2-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl]-5-methylhydroquinone
Reactant of Route 3
2-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl]-5-methylhydroquinone
Reactant of Route 4
2-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl]-5-methylhydroquinone
Reactant of Route 5
2-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl]-5-methylhydroquinone
Reactant of Route 6
2-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl]-5-methylhydroquinone

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